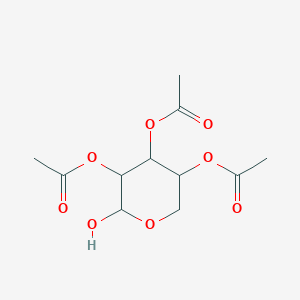
Xylopyranose triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
キシロピラノース三酢酸は、キシロピラノースの誘導体であり、ヘミセルロースの構成成分である糖分子です。ヘミセルロースは植物細胞壁の主要な成分です。この化合物は、キシロピラノースのアセチル化によって生成され、3つのアセチル基が添加されます。
準備方法
合成経路と反応条件
キシロピラノース三酢酸は、キシロピラノースのアセチル化によって合成できます。このプロセスは、通常、ピリジンなどの触媒の存在下、キシロピラノースと無水酢酸を反応させることから始まります。 反応は制御された条件下、通常は0〜5°Cの温度で行われ、キシロピラノース分子のヒドロキシル基を選択的にアセチル化します .
工業的生産方法
工業的な設定では、キシロピラノース三酢酸の生産は、同様のアセチル化プロセスに従いますが、より大規模に行われます。反応は、収率と純度を最大限に引き出すために、温度と反応時間などを精密に制御した大型反応器で行われます。 連続フロー反応器を使用すると、反応パラメータをより良く制御し、副生成物の生成を減らすことで、プロセスの効率を高めることができます .
化学反応の分析
反応の種類
キシロピラノース三酢酸は、以下を含むさまざまな化学反応を起こします。
加水分解: アセチル基は、酸性または塩基性条件下で加水分解されて、キシロピラノースを生成します。
酸化: この化合物は、酸化されて、異なる官能基を持つキシロピラノース誘導体を生成します。
還元: 還元反応は、キシロピラノース三酢酸を他の糖誘導体に変化させることができます。
一般的な試薬と条件
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
生成される主な生成物
加水分解: キシロピラノース。
酸化: カルボキシル基またはアルデヒド基を持つキシロピラノース誘導体。
還元: 還元された糖誘導体。
科学研究への応用
キシロピラノース三酢酸は、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 植物細胞壁におけるヘミセルロースの構造と機能における役割について研究されています。
医学: 薬物送達システムにおける潜在的な用途と、生物活性化合物の合成のための前駆体として調査されています。
科学的研究の応用
Xylopyranose triacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in the structure and function of hemicellulose in plant cell walls.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of biodegradable materials and as an intermediate in the synthesis of various chemicals
作用機序
キシロピラノース三酢酸の作用機序は、特定の分子標的および経路との相互作用を含みます。生物系では、加水分解されてキシロピラノースを放出し、それがさまざまな代謝経路に関与することができます。 アセチル基は、酵素やその他のタンパク質との化合物の相互作用を修飾することもでき、その生物学的活性を変化させます .
類似の化合物との比較
類似の化合物
キシロピラノース: アセチル基のない親化合物。
キシロピラノース二酢酸: 2つのアセチル基を持つ誘導体。
キシロピラノース四酢酸: 4つのアセチル基を持つ誘導体
独自性
キシロピラノース三酢酸は、その特定のアセチル化パターンにより、独特の化学的および物理的特性を備えているため、独自です。 これは、特定の誘導体の合成や、ヘミセルロースの構造と機能に関する研究など、選択的なアセチル化が要求される用途に特に役立ちます .
類似化合物との比較
Similar Compounds
Xylopyranose: The parent compound, which lacks the acetyl groups.
Xylopyranose diacetate: A derivative with two acetyl groups.
Xylopyranose tetraacetate: A derivative with four acetyl groups
Uniqueness
Xylopyranose triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective acetylation is required, such as in the synthesis of specific derivatives or in studies of hemicellulose structure and function .
特性
IUPAC Name |
(4,5-diacetyloxy-6-hydroxyoxan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHTUYICZOCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)
![2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B12294510.png)
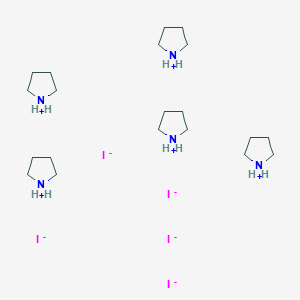

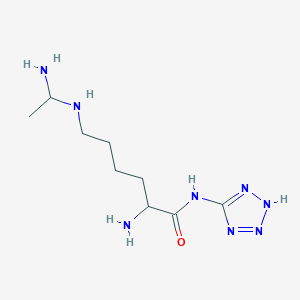
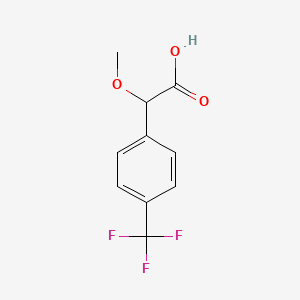

![2-[4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetic acid](/img/structure/B12294555.png)

![(1S,2R)-1-[(2R,3R,4S,6R)-3-amino-4,6-dihydroxy-6-methyl-oxan-2-yl]propane-1,2,3-triol](/img/structure/B12294576.png)
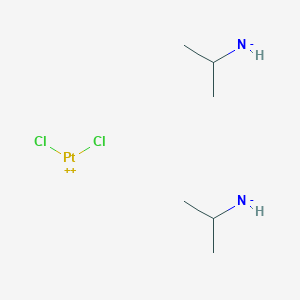
![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)
![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)
